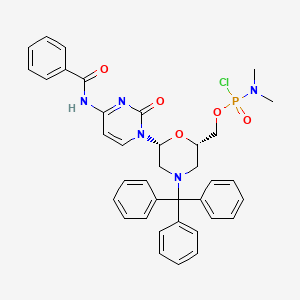![molecular formula C₁₇H₁₇NO₄ B1145097 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide CAS No. 896134-07-9](/img/structure/B1145097.png)
4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide
Vue d'ensemble
Description
“4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide” is a compound that is related to Donepezil . Donepezil is a compound used for the treatment of Central Nervous System (CNS) disorders . This compound belongs to the class of organic compounds known as n-benzylpiperidines .
Synthesis Analysis
The synthesis of a similar compound, Donepezil, involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of a strong base such as lithium diisopropyl amide followed by reduction with palladium carbon catalyst . Another method involves the reaction of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde .
Molecular Structure Analysis
The molecular formula of a related compound, Donepezil, is C24H29NO3 . The structure of Donepezil has been determined by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Donepezil have been described in the Synthesis Analysis section. The reactions involve the use of 5,6-dimethoxy-1-indanone and either 1-benzyl-4-formylpiperidine or pyridin-4-aldehyde .
Physical And Chemical Properties Analysis
The average mass of Donepezil, a related compound, is 379.492 Da . The monoisotopic mass is 379.214743799 Da .
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
This compound is structurally similar to Donepezil , a drug used to treat Alzheimer’s disease. Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . Given the structural similarity, it’s possible that this compound could also act as an acetylcholinesterase inhibitor, making it potentially useful in the treatment of Alzheimer’s disease and other conditions involving cognitive impairment .
Drug Development
The compound’s unique structure and potential biological activity make it a candidate for further drug development . For example, its potential acetylcholinesterase inhibitory activity could be optimized through medicinal chemistry techniques to develop more potent and selective drugs for Alzheimer’s disease .
Crystallography Studies
The compound could be used in crystallography studies to understand its interaction with biological targets like acetylcholinesterase . This could provide valuable insights into its mechanism of action and help guide the design of new drugs .
Pharmacokinetic Studies
The compound could be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body . This information is crucial in drug development to ensure that a potential drug is delivered to its target in the body in an effective and safe manner .
Synthetic Chemistry
The compound could be used in synthetic chemistry as a building block to synthesize other complex molecules . Its unique structure could provide novel routes to other biologically active compounds .
Impurity Analysis
The compound could be used as a reference standard in impurity analysis of Donepezil . This could help ensure the quality and safety of Donepezil products .
Mécanisme D'action
Target of Action
The primary target of the compound 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide, also known as Donepezil, is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
The compound interacts with its target, AChE, by binding to it. This binding inhibits the activity of AChE, thereby preventing the breakdown of acetylcholine . As a result, the concentration of acetylcholine in the synaptic cleft increases, enhancing cholinergic transmission.
Pharmacokinetics
The pharmacokinetics of the compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed slowly in the gastrointestinal tract. It is extensively metabolized in the liver via the cytochrome P450 system, including CYP1A2, CYP2D6, and CYP3A4-related enzymes . The plasma protein binding rate of the parent compound is 93% .
Orientations Futures
Propriétés
IUPAC Name |
5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-6,9-10,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBSBQPGVAOILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)
![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)